3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluoro-2-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBZCUJSOMQVVND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-59-5 | |

| Record name | Pyrrolidine, 3-(4-fluoro-2-methylphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

A Technical Guide to the Structure, Synthesis, and Analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride, a key heterocyclic intermediate in contemporary drug discovery and development. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, and its derivatives are critical for creating novel therapeutics.[1][2] This document details the compound's chemical identity, physicochemical properties, stereoselective synthesis, and structural elucidation. Furthermore, it presents validated analytical methodologies for purity and identity confirmation, designed for researchers, chemists, and drug development professionals. The guide aims to serve as an expert resource, explaining the causality behind methodological choices and providing robust, self-validating protocols.

Chemical Identity and Physicochemical Properties

This compound is a substituted phenoxypyrrolidine derivative. The structure contains a chiral center at the C3 position of the pyrrolidine ring, making stereochemistry a critical consideration in its synthesis and biological activity. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is advantageous for handling and formulation.

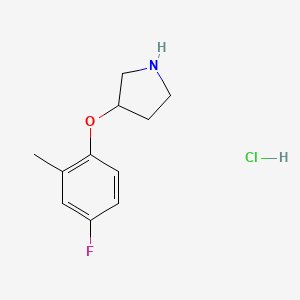

Below is the two-dimensional structure of the compound, highlighting the key functional groups and the stereocenter.

Caption: 2D Structure of this compound

The following table summarizes the key physicochemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1185299-59-5 | [3] |

| Molecular Formula | C₁₁H₁₅ClFNO | [3] |

| Molecular Weight | 231.7 g/mol | [3] |

| Appearance | White to off-white solid | Typical for similar compounds |

| InChI Key | HBZCUJSOMQVVND-UHFFFAOYSA-N | [3] |

Synthesis and Stereochemical Considerations

The synthesis of this compound is typically achieved via a convergent synthesis strategy. A robust and common method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group.[4][5] Given the structure, this involves the coupling of a 3-substituted pyrrolidine with 4-fluoro-2-methylphenol.

The stereochemistry at the C3 position is a critical quality attribute. The biological activity of chiral molecules often resides in a single enantiomer.[6] Therefore, achieving high enantiopurity is paramount. This is best accomplished by starting with an enantiomerically pure precursor, such as (R)- or (S)-N-Boc-3-hydroxypyrrolidine.

Caption: General Synthetic Workflow Diagram

Detailed Experimental Protocol: Synthesis

Objective: To synthesize (S)-3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride.

Pillar of Trustworthiness: This protocol includes steps for purification and confirmation at each stage to ensure the integrity of the final product.

Step 1: Mesylation of (S)-N-Boc-3-hydroxypyrrolidine

-

Dissolve (S)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) in a flask under a nitrogen atmosphere and cool to 0 °C.

-

Add triethylamine (1.5 eq) dropwise, maintaining the temperature at 0 °C.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Causality: MsCl converts the hydroxyl group into a good leaving group (mesylate) for the subsequent SN2 reaction. Triethylamine acts as a base to neutralize the HCl generated.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which is often used directly in the next step.

Step 2: Williamson Ether Synthesis

-

In a separate flask under nitrogen, add 4-fluoro-2-methylphenol (1.1 eq) to anhydrous dimethylformamide (DMF, 10 mL/g).

-

Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the phenol to form the more nucleophilic phenoxide.

-

Stir for 30 minutes at 0 °C, then add a solution of the crude mesylate from Step 1 in DMF.

-

Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring for completion.

-

Cool the reaction, quench carefully with water, and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, dry over sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected product.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified Boc-protected product from Step 2 in 1,4-dioxane (5 mL/g).

-

Add a 4 M solution of HCl in dioxane (5.0 eq) and stir at room temperature for 2-4 hours. Causality: The strong acidic conditions cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine, which is simultaneously protonated by HCl to form the hydrochloride salt.

-

Monitor the reaction for the disappearance of the starting material.

-

The product hydrochloride salt will often precipitate from the solution. If not, add diethyl ether to induce precipitation.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Structural Elucidation and Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of this compound.

Caption: Analytical Workflow for Characterization

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The proton NMR spectrum will provide key structural information. Expected signals include: aromatic protons in the 6.8-7.2 ppm range, a singlet for the methyl group (~2.2 ppm), and complex multiplets for the pyrrolidine ring protons. The proton at C3, adjacent to the ether oxygen, will be shifted downfield.

-

¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons (one directly attached to fluorine will show a large C-F coupling), the methyl carbon, and the four unique carbons of the pyrrolidine ring.

-

¹⁹F NMR: A single resonance is expected, confirming the presence of the fluorine atom.[7]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry will show a prominent molecular ion peak [M+H]⁺ corresponding to the free base (C₁₁H₁₄FNO) at m/z 196.11.

Chromatographic Purity Analysis

Objective: To determine the chemical purity of the synthesized compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Pillar of Expertise: The choice of a C18 column is based on its excellent retention of moderately polar, aromatic compounds. The acidic mobile phase ensures the amine is protonated, leading to a sharp, symmetrical peak shape by preventing interaction with residual silanols on the stationary phase.

Detailed HPLC Protocol:

-

System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards by serial dilution.

-

Sample Preparation: Accurately weigh and dissolve the synthesized sample in the same diluent to a concentration of approximately 0.5 mg/mL.

-

Chromatographic Run: Inject the standard and sample solutions onto the HPLC system.

-

Data Analysis: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector Wavelength | 220 nm |

| Injection Volume | 10 µL |

Note: For determining enantiomeric excess, a specialized chiral HPLC or GC method is required, often using a column with a chiral stationary phase.[8][9]

Applications in Drug Discovery

The 3-phenoxypyrrolidine motif is a valuable scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[2] Compounds with this core structure have been investigated for a range of activities, including as antidepressants and anticonvulsants.[10][11][12]

Specifically, this compound and its analogs are key intermediates in the synthesis of more complex molecules, such as Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[13][14] The specific substitution pattern (4-fluoro, 2-methyl) on the phenoxy ring is designed to fine-tune the molecule's electronic and steric properties to optimize binding affinity and selectivity for its biological target.[15] The pyrrolidine ring itself provides a three-dimensional structure that can effectively orient substituents to interact with binding pockets in proteins.[6]

Conclusion

This compound is a well-defined chemical entity of significant interest to the pharmaceutical industry. Its structure, featuring a chiral center and a carefully substituted aromatic ring, makes it an ideal building block for targeted drug design. The successful synthesis relies on established methodologies like the Williamson ether synthesis, with careful control of stereochemistry being essential. This guide provides the foundational knowledge and validated protocols necessary for its synthesis and characterization, empowering researchers to utilize this versatile intermediate in the development of next-generation therapeutics.

References

-

Verga, D., et al. (2020). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PubMed Central. [Link]

- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Accessed January 22, 2026.

-

Journal of Pharmaceutical Negative Results. SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Accessed January 22, 2026. [Link]

-

ChemBK. 3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. Accessed January 22, 2026. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Accessed January 22, 2026. [Link]

-

Capot Chemical. MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. Accessed January 22, 2026. [Link]

-

PubChem. 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. Accessed January 22, 2026. [Link]

-

CAS Common Chemistry. 1-Propene, 1-fluoro-. Accessed January 22, 2026. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Accessed January 22, 2026. [Link]

- Google Patents.

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. [Link]

-

ResearchGate. Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Accessed January 22, 2026. [Link]

-

WIPO Patentscope. WO/2016/170542 PROCESS FOR PREPARATION OF VILAZODONE, NOVEL INTERMEDIATES THEREOF AND NOVEL CRYSTALLINE FORM THEREOF. Accessed January 22, 2026. [Link]

-

ResearchGate. Synthesis and Antimicrobial Activity of Some Novel Pyrrolidine Derivatives. Accessed January 22, 2026. [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. Accessed January 22, 2026. [Link]

-

ACS Publications. Practical and Scalable Manufacturing Process for a Novel Dual-Acting Serotonergic Antidepressant Vilazodone. Accessed January 22, 2026. [Link]

-

SIELC Technologies. HPLC Method for Analysis 1-vinyl-2-pyrrolidone on Newcrom R1 Column. Accessed January 22, 2026. [Link]

-

ResearchGate. Scale-Up Synthesis of Antidepressant Drug Vilazodone. Accessed January 22, 2026. [Link]

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. [Link]

-

Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]

-

NIH National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Accessed January 22, 2026. [Link]

-

Watterson, L. R., et al. (2015). Comparative Behavioral Pharmacology of Three Pyrrolidine-Containing Synthetic Cathinone Derivatives. The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Semantic Scholar. Scale-Up Synthesis of Antidepressant Drug Vilazodone. Accessed January 22, 2026. [Link]

-

Williamson Ether Synthesis Lab Handout. Williamson Ether Synthesis. Accessed January 22, 2026. [Link]

-

The Royal Society of Chemistry. Supplementary Information. Accessed January 22, 2026. [Link]

-

MDPI. Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Accessed January 22, 2026. [Link]

-

ResearchGate. Synthesis of 2-[2-(3,4,5-trimethoxybenzoyloxy)ethyl]pyrrolidine hydrochloride controlled by GC-MS,1H and13C NMR analyses. Accessed January 22, 2026. [Link]

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Accessed January 22, 2026. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. 3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride | 1185299-59-5 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. francis-press.com [francis-press.com]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 11. pnrjournal.com [pnrjournal.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride purity specifications

An In-depth Technical Guide to the Purity Specifications of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride

Foreword: The Imperative of Purity in Preclinical Development

In the landscape of modern drug discovery and development, the starting materials and intermediates we employ are the foundational pillars upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. This compound is a key building block, a versatile scaffold utilized in the synthesis of a new generation of therapeutic agents. Its structural integrity and, more critically, its purity, are not mere line items on a certificate of analysis; they are the gatekeepers of reproducible results, predictable toxicology, and a streamlined path through regulatory scrutiny. An impurity, whether a leftover reactant, a synthetic by-product, or a degradant, is an uncontrolled variable with the potential to introduce unforeseen biological activity or toxicity. This guide provides a comprehensive framework for understanding, defining, and verifying the purity of this compound, reflecting the rigorous standards required by researchers, scientists, and drug development professionals.

Core Compound Identity and Physicochemical Characteristics

Before any assessment of purity can begin, the unambiguous identification of the material is paramount. The primary identity of this compound is confirmed through a combination of spectroscopic techniques that align with its known structure.

Table 1: Physicochemical Properties of this compound

| Property | Specification |

| Chemical Name | This compound |

| Molecular Formula | C₁₁H₁₅ClFNO |

| Molecular Weight | 231.70 g/mol |

| CAS Number | 1217736-23-2 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water, methanol, DMSO |

A Multi-Tiered Approach to Purity Verification

A single analytical technique is insufficient to declare a compound "pure." True analytical rigor is achieved through the application of orthogonal methods—techniques that measure the same attribute (purity) through different physical or chemical principles. This ensures that impurities not detected by one method are captured by another.

Caption: Comprehensive workflow for the purity analysis of the target compound.

Table 2: Typical Purity Specifications for this compound

| Test | Method | Typical Acceptance Criteria (Research Grade) | Rationale |

| Assay (Purity) | HPLC (Area % Normalization) | ≥ 98.0% | Ensures a sufficient quantity of the desired molecule is present for reliable experimental outcomes. |

| Identification | ¹H NMR, LC-MS | Conforms to reference structure | Confirms the molecular identity and structural integrity of the compound. |

| Appearance | Visual Inspection | White to off-white solid | A deviation may indicate degradation or the presence of colored impurities. |

| Water Content | Karl Fischer Titration | ≤ 1.0% | Water can affect reactivity, stability, and accurate weighing of the compound. |

| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Per ICH Q3C Limits | Solvents are process-related impurities that can have their own toxicity and must be controlled. |

| Any Single Impurity | HPLC | ≤ 0.5% | Controls individual unknown or known impurities to minimize their potential impact. |

| Total Impurities | HPLC (Sum of all impurity peaks) | ≤ 2.0% | Provides an overall measure of the material's cleanliness. |

| Sulphated Ash | USP <281> | ≤ 0.2% | Quantifies non-volatile inorganic impurities, such as residual metal catalysts or salts. |

Core Analytical Methodologies: The "How-To"

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Assessment

HPLC is the gold standard for determining the purity and impurity profile of non-volatile organic molecules. Its strength lies in its ability to separate the main compound from closely related structural analogues and degradants. A well-developed "stability-indicating" HPLC method is one that can resolve the main peak from all potential degradation products.[1][2]

Experimental Protocol: Representative Stability-Indicating RP-HPLC Method

-

Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust starting point for this class of molecules.[3]

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

The acidic modifier ensures the pyrrolidine nitrogen is protonated, leading to sharp, symmetrical peak shapes.

-

-

Elution Program: A gradient elution is typically required to separate early-eluting polar impurities from the main analyte and late-eluting non-polar impurities.

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B (linear gradient)

-

25-30 min: 90% B (hold)

-

30-31 min: 90% to 10% B (return to initial)

-

31-35 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the phenoxy chromophore has significant absorbance, typically around 220 nm or 275 nm. A DAD allows for peak purity analysis.

-

Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

-

Analysis: Inject 10 µL and record the chromatogram. Purity is calculated using area percent normalization, assuming all components have a similar response factor at the chosen wavelength.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid (aq); B: Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Spectroscopic Confirmation: Proving Identity

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive tools for structural elucidation.[4] The proton NMR spectrum must show the correct chemical shifts, integration values, and coupling patterns corresponding to the aromatic, phenoxy, methyl, and pyrrolidine protons. This confirms, without ambiguity, that the primary component is indeed 3-(4-Fluoro-2-methylphenoxy)pyrrolidine.

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) provides the molecular weight of the compound.[5] High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition with high accuracy. When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurity peaks by providing their molecular weights. Tandem MS (MS/MS) experiments can fragment the parent ion to reveal structural information about impurities.[6][7]

Understanding the Impurity Profile

The control of impurities is arguably more critical than the assay of the main compound. Impurities are classified by their origin, and a thorough analysis must consider all potential sources.[8]

Caption: Classification of impurities based on ICH guidelines.

Table 4: Common Potential Impurities and Their Likely Origins

| Impurity Type | Potential Structure/Identity | Likely Origin |

| Unreacted Starting Material | 4-Fluoro-2-methylphenol | Incomplete reaction during the ether synthesis step. |

| Unreacted Starting Material | 3-Hydroxypyrrolidine (or its protected form) | Incomplete reaction or carry-over from a previous step. |

| Positional Isomer | e.g., 2-(4-Fluoro-2-methylphenoxy)pyrrolidine | Potential side reaction if the pyrrolidine starting material has multiple reactive sites. |

| Over-Alkylated By-product | N-Alkylated derivative of the product | If the pyrrolidine nitrogen is unprotected and reacts with an alkylating agent used in the synthesis. |

| Degradant | Hydrolysis product (cleavage of the ether bond) | Exposure to strong acid or base, particularly at elevated temperatures. |

| Residual Solvent | Toluene, Dichloromethane, Ethyl Acetate, etc. | Used as reaction or purification solvents; must be removed to acceptable levels. |

Forced Degradation and Stability-Indicating Methods

To ensure that the analytical method can detect any impurities that may form during storage, forced degradation studies are performed.[9][10] The bulk material is subjected to harsh conditions to intentionally induce degradation. The HPLC method is then validated to prove it can separate the intact drug from these newly formed degradant peaks.

-

Acid/Base Hydrolysis: Refluxing in HCl and NaOH solutions to test susceptibility to pH extremes.

-

Oxidation: Treatment with hydrogen peroxide (H₂O₂) to simulate oxidative stress.

-

Thermal Stress: Heating the solid material in an oven to assess thermal stability.

-

Photostability: Exposing the material to UV and visible light to check for light-induced degradation.

A method that successfully separates all degradation products is termed "stability-indicating" and is essential for determining the re-test date and appropriate storage conditions for the material.

Handling and Storage for Purity Preservation

The purity of this compound is only as good as its handling and storage. As a hydrochloride salt, it is likely a crystalline solid and relatively stable. However, good laboratory practice is essential.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

-

Handling: Avoid dust formation.[11] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

Conclusion

The purity specification of this compound is not a single number but a comprehensive profile established through a suite of orthogonal analytical techniques. For the drug development professional, a deep understanding of this profile—encompassing identity, assay, specific organic and inorganic impurities, and potential degradants—is non-negotiable. It provides the confidence that the chemical matter being used is precisely what is intended, ensuring the integrity and reproducibility of research and the ultimate safety of the therapeutic agents derived from it.

References

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- MDPI. (2023, June 10). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).

- MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. (2026, January 20).

- PubChem. (n.d.). 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride.

- White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions.

- PubMed. (n.d.). Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry.

- ResearchGate. (2025, August 9). Stability Indicating HPLC Method for Simultaneous Quantification of Trihexyphenidyl Hydrochloride, Trifluoperazine Hydrochloride and Chlorpromazine Hydrochloride from Tablet Formulation.

- PubMed. (2014, December 31). Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol.

- Quest Journals. (2015, July 8). Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials in pharmaceutical dosage.

- ResearchGate. (2025, October 12). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).

- West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones.

- Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-jj16s3VlsMYhSvuHO9EzGG0N3G3LJcW7klY1HVSz-RWmST4LG39epKgFDhVAqfqzmwebmou63mPIpyjlpZhJKmh-AQCTToQFnLO2OZzAqQi6zXp-UQXvtEWGGuY5oMZmKZjfjACq4rZIJoMN1yLAdz4chXcg2Ik3XvSr-jxsQid1ctNB0fjD1NFDtdydRx6X5Wc6A8vyK56b4iiSdg==

- SciELO. (n.d.). Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination.

- PMC - NIH. (n.d.). Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. questjournals.org [questjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Identification of substituted cathinones: 3,4-Methylenedioxy derivatives by high performance liquid chromatography-quadrupole time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. capotchem.cn [capotchem.cn]

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

Introduction: The Analytical Imperative for a Novel Pyrrolidine Derivative

3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride is a novel synthetic compound featuring a substituted phenoxy moiety linked to a pyrrolidine ring. As a secondary amine, this molecule holds potential as a key intermediate or active pharmaceutical ingredient (API) in drug discovery and development. Its purity and impurity profile are critical quality attributes that necessitate a robust, sensitive, and specific analytical method for its characterization. Gas chromatography-mass spectrometry (GC-MS) stands as a premier technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile compounds.

However, the inherent polarity of the secondary amine in 3-(4-Fluoro-2-methylphenoxy)pyrrolidine presents a significant analytical challenge, often leading to poor peak shape, tailing, and low sensitivity in GC analysis. To surmount this, a derivatization strategy is essential. This application note provides a comprehensive, field-proven protocol for the analysis of this compound, incorporating a silylation derivatization step to enhance its volatility and chromatographic performance. The methodology is designed for researchers, scientists, and drug development professionals, ensuring scientific integrity through detailed procedural explanations, system validation, and authoritative references.

Part 1: Strategic Method Development - Causality and Experimental Choices

The development of this GC-MS method was guided by the chemical nature of the analyte. The presence of the secondary amine is the primary driver for the analytical strategy. Direct injection of the hydrochloride salt is not feasible due to its low volatility. Even the free base form of the amine can interact strongly with the active sites in the GC inlet and column, leading to unreliable quantification and peak distortion.

The Rationale for Silylation:

Silylation is the chosen derivatization technique, specifically using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This choice is underpinned by several key factors:

-

Reactivity: BSTFA is a potent silylating agent that readily reacts with the active hydrogen on the secondary amine of the pyrrolidine ring.[1][2]

-

Volatility of Byproducts: The byproducts of the reaction with BSTFA are volatile and typically do not interfere with the chromatogram.[2]

-

Enhanced Stability: The resulting N-trimethylsilyl (TMS) derivative is significantly more volatile and thermally stable than the parent amine, making it ideal for GC analysis.

-

Catalysis: The addition of 1% TMCS as a catalyst enhances the silylating power of BSTFA, ensuring a complete and rapid derivatization, especially for secondary amines which can be sterically hindered.[1][3]

Anticipated Impurity Profile:

A thorough understanding of the synthetic route is paramount for developing a method capable of identifying and separating potential impurities. The most probable synthetic pathway for 3-(4-Fluoro-2-methylphenoxy)pyrrolidine is a Williamson ether synthesis .[4][5] This involves the reaction of 4-fluoro-2-methylphenol with a suitable N-protected 3-hydroxypyrrolidine derivative, followed by deprotection.

Based on this, the following potential process-related impurities are anticipated:

-

Impurity A: 4-Fluoro-2-methylphenol (unreacted starting material)

-

Impurity B: N-protected 3-hydroxypyrrolidine (unreacted starting material)

-

Impurity C: O-alkylation byproduct of 4-fluoro-2-methylphenol with the deprotection agent.

-

Residual Solvents: From the reaction and purification steps.

The developed GC-MS method is therefore designed to separate the derivatized parent compound from these potential impurities.

Part 2: Detailed Experimental Protocols

This section provides a step-by-step methodology for the sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents

| Material/Reagent | Grade | Supplier |

| This compound | Reference Standard (>99.5%) | In-house or Commercial Source |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS | Derivatization Grade | Sigma-Aldrich or equivalent |

| Pyridine | Anhydrous, >99.8% | Sigma-Aldrich or equivalent |

| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific or equivalent |

| Methanol | HPLC Grade | Fisher Scientific or equivalent |

| Sodium Hydroxide (NaOH) | ACS Grade | VWR or equivalent |

| Deionized Water | 18.2 MΩ·cm | Millipore Milli-Q system |

| Helium | Ultra High Purity (99.999%) | Airgas or equivalent |

Standard and Sample Preparation Workflow

The following diagram illustrates the workflow for preparing standards and samples for GC-MS analysis.

Caption: Workflow for Standard and Sample Preparation.

Step-by-Step Protocol:

-

Preparation of the Free Base:

-

Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with methanol.

-

Transfer a 1 mL aliquot of this solution to a 4 mL glass vial.

-

Evaporate the methanol to dryness under a gentle stream of nitrogen at 40°C.

-

To the dry residue, add 100 µL of 1 M aqueous sodium hydroxide and 1 mL of dichloromethane (DCM).

-

Vortex vigorously for 1 minute to extract the free base into the organic layer.

-

Carefully transfer the lower DCM layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried DCM solution to a clean 2 mL autosampler vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

-

Derivatization Procedure:

-

To the dried residue of the free base, add 100 µL of anhydrous pyridine and 200 µL of BSTFA + 1% TMCS.

-

Seal the vial tightly with a PTFE-lined cap.

-

Heat the vial in a heating block or oven at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before injection into the GC-MS.

-

GC-MS Instrumentation and Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | Agilent 8890 GC or equivalent | Provides precise temperature and flow control. |

| Mass Spectrometer | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| GC Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column providing excellent separation for a wide range of compounds, including aromatic ethers and silylated amines.[6][7][8] |

| Inlet | Split/Splitless | |

| Inlet Temperature | 280°C | Ensures complete vaporization of the derivatized analyte. |

| Injection Mode | Split (50:1) | Prevents column overloading for concentrated samples. |

| Injection Volume | 1 µL | |

| Carrier Gas | Helium | |

| Flow Rate | 1.2 mL/min (Constant Flow) | |

| Oven Program | ||

| Initial Temperature | 100°C, hold for 2 min | |

| Ramp 1 | 15°C/min to 250°C | |

| Ramp 2 | 30°C/min to 300°C, hold for 5 min | Ensures elution of any less volatile components. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | |

| Ionization Energy | 70 eV | Standard energy for generating reproducible mass spectra. |

| Source Temperature | 230°C | |

| Quadrupole Temp. | 150°C | |

| Transfer Line Temp. | 280°C | Prevents condensation of the analyte. |

| Acquisition Mode | Full Scan (m/z 40-550) and SIM | Full scan for qualitative analysis and impurity identification; SIM for quantitative analysis. |

| SIM Ions | ||

| TMS-Analyte | m/z (Quantifier), m/z (Qualifier 1), m/z (Qualifier 2) | To be determined from the full scan mass spectrum of the derivatized standard. The molecular ion and characteristic fragments should be chosen. |

Note: The specific SIM ions need to be determined empirically by analyzing the full scan mass spectrum of the derivatized 3-(4-Fluoro-2-methylphenoxy)pyrrolidine standard.

Part 3: Data Analysis, System Validation, and Performance

Expected Mass Spectral Fragmentation

The electron ionization mass spectrum of the TMS-derivatized 3-(4-Fluoro-2-methylphenoxy)pyrrolidine is expected to exhibit characteristic fragmentation patterns. The molecular ion (M+) should be observable. Key fragments would likely arise from:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom in the pyrrolidine ring is a common fragmentation pathway for amines.[9][10]

-

Loss of a methyl group: A fragment corresponding to [M-15]+ from the loss of a methyl radical from the TMS group.

-

Characteristic TMS ions: Fragments at m/z 73 [Si(CH3)3]+ are characteristic of TMS derivatives.[11]

-

Fragments from the phenoxy moiety: Cleavage of the ether bond and fragmentation of the aromatic ring.

System Suitability Testing (SST)

Before any sample analysis, the GC-MS system's performance must be verified through System Suitability Testing (SST) as per USP <621> guidelines.[6] A solution containing the derivatized analyte at a known concentration (e.g., 50 µg/mL) should be injected in replicate (n=6).

| SST Parameter | Acceptance Criteria | Rationale |

| Peak Area Precision | RSD ≤ 15.0% | Demonstrates the reproducibility of the injection and detection system. |

| Retention Time Precision | RSD ≤ 2.0% | Ensures the stability and consistency of the chromatographic separation. |

| Peak Tailing Factor (Tf) | 0.8 ≤ Tf ≤ 1.5 | Indicates good peak shape and minimal interaction with active sites. |

| Signal-to-Noise Ratio (S/N) | ≥ 10 for the lowest calibration standard | Confirms adequate sensitivity of the system. |

Method Validation

The analytical method must be validated for its intended purpose in accordance with ICH Q2(R1) guidelines.[12][13] For the analysis of impurities, the following validation parameters are critical:

| Validation Parameter | Protocol Summary | Acceptance Criteria |

| Specificity | Analyze blank, placebo (if applicable), analyte, and known impurities. | No interference at the retention time of the analyte and impurities. |

| Linearity | Analyze at least five concentrations spanning 50-150% of the target impurity concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Range | Confirmed by linearity, accuracy, and precision data. | |

| Accuracy | Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150%). | Recovery between 80-120% for each impurity. |

| Precision (Repeatability) | Analyze six replicate preparations of a spiked sample at 100% of the target impurity concentration. | RSD ≤ 15.0%. |

| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1 or from the standard deviation of the response and the slope of the calibration curve.[14][15] | |

| Limit of Quantitation (LOQ) | Determined based on a signal-to-noise ratio of 10:1 or from the standard deviation of the response and the slope of the calibration curve.[14][15] | |

| Robustness | Intentionally vary critical method parameters (e.g., oven ramp rate, flow rate, inlet temperature) and assess the impact on the results. | Results should remain within the established precision limits. |

Part 4: Conclusion and Trustworthiness of the Protocol

This application note details a robust and reliable GC-MS method for the analysis of this compound. The protocol's trustworthiness is established through a self-validating system that incorporates:

-

A scientifically sound derivatization strategy to overcome the analytical challenges associated with secondary amines.

-

Comprehensive system suitability testing to ensure the consistent performance of the instrumentation.

-

Rigorous method validation according to internationally recognized guidelines (ICH Q2(R1)).

By explaining the causality behind experimental choices and providing detailed, step-by-step protocols, this guide empowers researchers and scientists to implement this method with confidence. The successful application of this protocol will ensure the accurate and precise determination of the purity and impurity profile of this compound, a critical step in its development for pharmaceutical applications.

References

-

Fujita, K.-I., Fujii, T., & Yamaguchi, R. (2004). A new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex. Organic Letters, 6(20), 3525–3528. [Link]

-

Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Hayashi, Y., Matsuda, R., & Hakomori, O. (2003). Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory. Journal of Health Science, 49(3), 169-176. [Link]

-

ResearchGate. What type of GCMS column is best for a total resolution of aromatic amines?. [Link]

-

European Medicines Agency (EMA). (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

-

Epshtein, N. A., Sevast'yanova, V. L., & Koroleva, A. I. (2020). Validation of Related-Substances Determination Methods for Detecting Unidentified Substances (A Review). Pharmaceutical Chemistry Journal, 54(9), 957-965. [Link]

-

U.S. Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

-

Agilent Technologies. Agilent J&W GC Column Selection Guide. [Link]

-

Separation Science. How do I Determine Limits of Detection and Quantification?. [Link]

-

Whitman College. GCMS Section 6.15 - Fragmentation of Amines. [Link]

-

Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology, 9(4), 314-327. [Link]

-

Khan Academy. Williamson ether synthesis. [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. [Link]

-

ResearchGate. How I can determine Quantification and Detection limits in PAH analysis (GC/MS)?. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

Gago-Ferrero, P., Bletsou, A. A., Aalizadeh, R., Alygizakis, N. A., Bottardi, C., & Thomaidis, N. S. (2022). Machine learning for identification of silylated derivatives from mass spectra. Journal of Cheminformatics, 14(1), 66. [Link]

-

Agilent Technologies. (2023). Signal, Noise, and Detection Limits in Mass Spectrometry. [Link]

-

Catrinck, T. C. P. G., et al. (2013). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N,O-Bis(trimethylsilyl)trifluoroacetamide. American Journal of Analytical Chemistry, 4(11), 647-653. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Harvey, D. J. (2019). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews, 38(4-5), 329-435. [Link]

-

U.S. Food and Drug Administration (FDA). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

-

YouTube. What do Limit of Detection and Limit of Quantitation mean?. [Link]

-

ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

- Google Patents. WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

-

NIST WebBook. 3,4-Dihydroxyphenylglycol, 4TMS derivative. [Link]

-

Osun State University. Mastering The Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. demarcheiso17025.com [demarcheiso17025.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.ca [fishersci.ca]

- 9. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]

- 10. researchgate.net [researchgate.net]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. Related Substances-Method Validation-PPT_slide | PPT [slideshare.net]

- 13. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sepscience.com [sepscience.com]

- 15. researchgate.net [researchgate.net]

Application Note: Stability and Storage of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents. Its stability is a critical parameter that can impact the quality, safety, and efficacy of the final drug product. This document provides a comprehensive guide to the stability and recommended storage conditions for this compound, along with detailed protocols for stability assessment. Understanding the chemical behavior of this molecule under various environmental conditions is paramount for ensuring its integrity throughout its lifecycle, from synthesis to formulation.

Chemical Stability Profile

The stability of this compound is influenced by its molecular structure, which includes a substituted phenoxy group, a pyrrolidine ring, and a hydrochloride salt. Each of these functional groups presents potential pathways for degradation under stress conditions.

Potential Degradation Pathways

Forced degradation studies are essential to elucidate the potential degradation products and pathways of a drug substance.[1][2] Based on the structure of this compound, the following degradation pathways are plausible:

-

Hydrolysis: The ether linkage between the phenyl and pyrrolidine rings is a potential site for hydrolytic cleavage, particularly under acidic or basic conditions. This would lead to the formation of 4-fluoro-2-methylphenol and 3-hydroxypyrrolidine. While aryl ethers are generally stable, extreme pH and high temperatures can promote this degradation.[3]

-

Oxidation: The pyrrolidine ring and the methyl group on the phenyl ring are susceptible to oxidation. Oxidative degradation can be initiated by exposure to air (oxygen), peroxide, or metal ions.[4] Potential oxidation products could include N-oxides, hydroxylated derivatives, or ring-opened products of the pyrrolidine moiety.

-

Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[5][6] Photolytic degradation could involve cleavage of the ether bond or reactions on the aromatic ring.

-

Thermal Degradation: Elevated temperatures can accelerate the degradation processes mentioned above and may also lead to other decomposition pathways.

The following diagram illustrates the potential primary degradation pathways:

Caption: Potential degradation pathways of this compound.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These are based on general guidelines for similar chemical entities.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and slow down potential chemical reactions. |

| Humidity | Store in a dry environment. Use of desiccants is advisable. | The hydrochloride salt is hygroscopic and can absorb moisture, which may lead to physical changes and promote hydrolytic degradation. |

| Light | Protect from light. Store in amber glass vials or other light-resistant containers. | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | To minimize oxidative degradation. |

| Container | Tightly sealed, non-reactive containers (e.g., glass or compatible plastic). | To prevent contamination and exposure to moisture and air. |

Stability Testing Protocols

A comprehensive stability testing program should be implemented to establish the re-test period or shelf life of this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[6][7]

Long-Term and Accelerated Stability Studies

Objective: To evaluate the stability of the compound under recommended storage conditions and to identify any long-term degradation trends.

Protocol Workflow:

Caption: Workflow for long-term and accelerated stability testing.

Methodology:

-

Sample Preparation: Use at least three primary batches of the compound for the study. Package the samples in the proposed container closure system.

-

Storage Conditions: Store the samples in calibrated stability chambers maintained at the following conditions as per ICH Q1A(R2)[7]:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs under accelerated conditions).

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency: The frequency of testing for long-term studies should be every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8][9]

-

Analytical Methods: A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), should be used to determine the purity of the compound and to separate and quantify any degradation products.[10][11][12] Other tests should include appearance, water content (Karl Fischer), and identification.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to demonstrate the specificity of the stability-indicating analytical method.

Protocol Workflow:

Caption: Workflow for forced degradation studies.

Methodology:

-

Acid and Base Hydrolysis: Treat a solution of the compound with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the samples before analysis.

-

Oxidation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[5] A dark control should be run in parallel.

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all significant degradation products. Peak purity should be assessed using a photodiode array (PDA) detector. Mass balance should be calculated to account for all the material.[9] Significant degradation products should be characterized using techniques such as LC-MS.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for accurate assessment of the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique.[11][13]

Typical HPLC Method Parameters:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is often effective for separating polar and non-polar compounds.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance of the analyte.

-

Column Temperature: Controlled, e.g., 30°C.

Method validation should be performed according to ICH Q2(R1) guidelines and should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

The stability of this compound is a critical attribute that must be well-understood and controlled. Proper storage conditions, including refrigeration, protection from light and moisture, and storage under an inert atmosphere, are essential to maintain its quality. A comprehensive stability testing program, incorporating long-term, accelerated, and forced degradation studies according to ICH guidelines, is necessary to establish a re-test period and to understand the degradation profile of the molecule. The use of a validated, stability-indicating analytical method is fundamental to the success of these studies.

References

-

ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

-

SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]

-

Wikipedia. Ether cleavage. [Link]

-

MDPI. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]

-

Pharma Stability. Acceptance Criteria for Photostability: Interpreting Q1B Outcomes. [Link]

-

IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

-

NIH. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. [Link]

-

Oxford Academic. Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. [Link]

-

FDA. Q1B Photostability Testing of New Drug Substances and Products. [Link]

-

Unacademy. Cleavage of C-O Bond in Ethers. [Link]

-

NIH. Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. [Link]

-

PubMed. Gamma radiation induced degradation of the phenoxy acid herbicide diclofop-methyl in aqueous solutions. [Link]

-

ICH. Q1A(R2) Guideline. [Link]

-

Informatics Journals. Optimization of Stability-Indicating HPLC Method for Analyzing Process Related Impurities of Penfluridol and Structural Elucid. [Link]

-

Library and Archives Canada. BIOLOGICAL DEGRADATION OF THE PHENOXY AClD HERBICIDE 2,CDICHLOROPHENOXVAC€TIC ACID (2,4-0). [Link]

-

ResearchGate. Stability-indicating RP-HPLC method for simultaneous determination of gatifloxacin and flurbiprofen in binary combination. [Link]

-

NIH. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Chromatography Online. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

-

NIH. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]

-

PubMed. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. [Link]

-

ResearchGate. Common aryl ether active components in pharmaceuticals with pendant NH... [Link]

-

ResearchGate. Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Ether cleavage - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 11. informaticsjournals.co.in [informaticsjournals.co.in]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Comprehensive Guide to Handling 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

For Immediate Release

This document provides detailed application notes and protocols for the safe and effective handling of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride (CAS No. 1185299-59-5), a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. As a Senior Application Scientist, this guide is formulated to provide researchers, scientists, and drug development professionals with a framework grounded in scientific integrity and field-proven insights.

Compound Profile and Hazard Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride, provides a valuable surrogate for preliminary hazard assessment.[3] It is crucial to treat the target compound with at least the same level of caution.

| Property | Data (Extrapolated from Analogs and General Principles) | References |

| Chemical Formula | C₁₁H₁₅ClFNO | [5] |

| Molecular Weight | 231.7 g/mol | [5] |

| Appearance | Assumed to be a white to off-white crystalline solid. | [6] |

| Solubility | Expected to be soluble in water, methanol, and ethanol. | [6] |

| Potential Hazards | Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7] Skin Corrosion/Irritation: May cause skin irritation.[7] Eye Damage/Irritation: May cause serious eye irritation.[7] Respiratory Irritation: May cause respiratory irritation.[3][7] As a potent pharmaceutical intermediate, it should be handled with containment strategies to minimize exposure.[4][8] The toxicological properties have not been fully investigated.[3] | |

| Stability & Reactivity | Stable under recommended storage conditions.[3] Incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3] Hazardous decomposition products upon combustion may include carbon oxides, nitrogen oxides (NOx), hydrogen chloride gas, and hydrogen fluoride.[3][9] |

Core Handling Principles: A Risk-Based Approach

Given the potential potency and limited toxicological data, all handling of this compound must be conducted within a framework of containment and exposure minimization.

Caption: General Handling Workflow

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are mandatory.[10]

-

Skin Protection: A lab coat, worn fully buttoned, and chemically resistant gloves (nitrile or neoprene) are required.[10] Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

-

Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] If there is a risk of exceeding occupational exposure limits, a respirator with an appropriate cartridge should be used.[3]

Engineering Controls

-

Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions must be conducted in a properly functioning chemical fume hood.[3]

-

Ventilated Balance Enclosure: For weighing the solid material, a ventilated balance enclosure or a glove box is highly recommended to minimize the release of airborne particles.[4]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for common laboratory procedures involving this compound.

Protocol for Weighing and Solution Preparation

Objective: To accurately weigh the solid compound and prepare a stock solution with minimal exposure risk.

Materials:

-

This compound

-

Analytical balance within a ventilated enclosure

-

Spatula

-

Weighing paper or boat

-

Appropriate volumetric flask

-

Selected solvent (e.g., deionized water, ethanol)

-

Pipettes and bulbs

Procedure:

-

Preparation: Don all required PPE. Ensure the ventilated balance enclosure and chemical fume hood are functioning correctly.

-

Tare: Place the weighing paper/boat on the analytical balance and tare.

-

Weighing: Carefully transfer the desired amount of this compound onto the weighing paper/boat using a clean spatula. Avoid generating dust.

-

Transfer: Carefully transfer the weighed solid into the volumetric flask.

-

Dissolution: In the chemical fume hood, add a portion of the desired solvent to the volumetric flask. Swirl gently to dissolve the solid.

-

Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

-

Mixing: Cap the flask and invert several times to ensure a homogenous solution.

-

Labeling: Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Protocol for Storage

Objective: To ensure the stability and integrity of the compound during storage.

Procedure:

-

Container: Store the compound in its original, tightly sealed container.

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3]

-

Moisture: Protect from moisture, as the hydrochloride salt may be hygroscopic.[3]

Protocol for Waste Disposal

Objective: To dispose of waste containing this compound in a safe and environmentally responsible manner.

Caption: Waste Segregation Protocol

Procedure:

-

Segregation: As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" container.[3] Do not mix with non-halogenated waste.

-

Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

-

Disposal: Dispose of the waste through your institution's environmental health and safety office in accordance with local, state, and federal regulations.

-

Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected as halogenated waste. Deface the label before disposing of the clean container.

Emergency Procedures

In Case of Accidental Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[3]

In Case of a Spill:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Carefully sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal as halogenated waste.

-

Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Conclusion

The handling of this compound requires a diligent and informed approach. By understanding its potential hazards, implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can work with this compound safely and effectively, paving the way for its potential applications in drug discovery and development.

References

- MSDS of (R)-3-(4-Fluoro-phenoxy)-pyrrolidine hydrochloride. (2026, January 20). [Source Link Not Available]

-

Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). (2023, June 10). MDPI. [Link]

-

3,3,4,4-Tetrafluoropyrrolidine Hydrochloride. PubChem. [Link]

-

Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology. [Link]

-

Synthesis of some 2-substituted pyrrolidine alkaloid analogues: N-benzyl-2-(5-substituted 1,3,4-Oxadiazolyl) Pyrrolidine derivatives and pharmacological screening. (2022, March 11). ResearchGate. [Link]

-

The challenge of handling highly potent API and ADCs in analytical chemistry. Eurofins. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Molecules. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023, September 5). Frontiers in Chemistry. [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. [Link]

-

Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]

-

Fatal Intoxication by the Novel Cathinone 4-Fluoro-3-methyl-α-PVP. (2022, March 21). PubMed. [Link]

-

Good laboratory practices in the pharmaceutical industry. (2023, December 12). Enhesa. [Link]

-

Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. (2021). Molecules. [Link]

-

Pyrrolidine. Wikipedia. [Link]

- Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. (2025, August 7). [Source Link Not Available]

-

3-[4-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride. ChemBK. [Link]

-

Pyrrolidine. PubChem. [Link]

-

Toxicology - Drugs. Medbullets Step 2/3. [Link]

-

Hydrochloric Acid Hazards & Safety Tips. (2014, September 10). VelocityEHS. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. capotchem.cn [capotchem.cn]

- 4. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 5. 3-(4-Fluoro-2-methylphenoxy)pyrrolidinehydrochloride | 1185299-59-5 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. 3,3,4,4-Tetrafluoropyrrolidine Hydrochloride | C4H6ClF4N | CID 22645920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmtech.com [pharmtech.com]

- 9. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

Troubleshooting & Optimization

Technical Support Center: GC-MS Analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine Hydrochloride

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 3-(4-Fluoro-2-methylphenoxy)pyrrolidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this analyte. The inherent chemical properties of this compound—a secondary amine hydrochloride salt—necessitate a carefully considered analytical approach to achieve reliable and reproducible results. This guide provides in-depth, cause-and-effect explanations and systematic troubleshooting protocols to address common issues encountered during its analysis.

Understanding the Analyte: Key Challenges

The structure of this compound presents three primary hurdles for direct GC-MS analysis:

-

Non-Volatility of the Salt Form: The hydrochloride salt is non-volatile and thermally labile. Direct injection will lead to decomposition in the hot GC inlet rather than clean volatilization. The analyte must be converted to its "free base" form prior to analysis.

-

High Polarity and Basicity: The secondary amine of the pyrrolidine ring is a polar, basic functional group. This makes the analyte prone to strong interactions with active sites (free silanol groups) on glass liners and column stationary phases, leading to poor peak shape (tailing), low response, and poor reproducibility.[1][2][3]

-

Thermal Stability: While the free base is more volatile, its stability at high temperatures in the GC inlet and column must be considered to prevent thermal degradation, which can result in the appearance of extraneous peaks and inaccurate quantification.[4]

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and a logical troubleshooting workflow.

Q1: I'm injecting my sample dissolved in methanol, but I see no peak for my compound. What's the first thing I should check?

This is a classic and critical issue stemming from the analyte's salt form. You are likely injecting the hydrochloride salt, which is not volatile enough for GC analysis.

Causality: The high temperatures of the GC inlet (typically >250°C) will cause the hydrochloride salt to decompose rather than cleanly vaporize. Furthermore, the polar salt has very poor volatility.

Solution: Conversion to Free Base

The hydrochloride salt must be neutralized to its more volatile "free base" form before injection.

Experimental Protocol: Liquid-Liquid Extraction for Free Base Conversion

-

Dissolution: Dissolve a known quantity of the this compound standard in deionized water or a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Basification: Add a dilute basic solution (e.g., 1M sodium hydroxide or a saturated sodium bicarbonate solution) dropwise until the solution pH is >10. This ensures the complete deprotonation of the pyrrolidinium ion.

-

Extraction: Add a water-immiscible organic solvent such as ethyl acetate, diethyl ether, or dichloromethane. Vortex the mixture vigorously for 1-2 minutes to extract the free base into the organic layer.

-

Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

-

Collection: Carefully collect the top organic layer containing the analyte. For improved recovery, this extraction step can be repeated 1-2 times, and the organic fractions pooled.

-

Drying: Dry the organic extract over anhydrous sodium sulfate or magnesium sulfate to remove residual water, which can interfere with the analysis.

-

Concentration & Reconstitution: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried residue in a suitable solvent for GC injection (e.g., ethyl acetate, isooctane).

Q2: I've successfully converted the analyte to its free base, but the chromatographic peak is broad and tailing significantly. Why is this happening?

Peak tailing is the most common problem when analyzing amines by GC.[3] This is a clear indicator of undesirable secondary interactions within your GC system.

Causality: The basic nitrogen on the pyrrolidine ring has a strong affinity for active sites, which are acidic silanol (Si-OH) groups present on the surface of standard glass inlet liners and exposed silica on the GC column. This strong, reversible adsorption slows the analyte's transit, resulting in a tailed peak.[2][5]

Troubleshooting Workflow for Peak Tailing

The following diagram outlines a systematic approach to diagnosing and resolving peak tailing.

Caption: A logical workflow for troubleshooting peak tailing.